molecular formula C22H22N4O B2936281 N-(4-ethoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 862486-38-2

N-(4-ethoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2936281
CAS No.: 862486-38-2
M. Wt: 358.445
InChI Key: CUSHEAUHOXGSHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound based on the pyrazolo[1,5-a]pyrimidine scaffold, a class of heterocyclic structures recognized for their significant potential in targeted therapeutic research . This compound is intended for Research Use Only and is not approved for diagnostic or therapeutic applications. Pyrazolo[1,5-a]pyrimidines have been extensively investigated as potent protein kinase inhibitors (PKIs), playing a critical role in targeted cancer therapy . Protein kinases are enzymes that are key regulators of cellular signaling processes, and their dysregulation is a hallmark of many cancers, making them prominent targets for small-molecule inhibitors . Derivatives structurally similar to this compound have been designed to act as ATP-competitive inhibitors, disrupting the aberrant signaling pathways that drive oncogenesis and cancer progression . The core pyrazolo[1,5-a]pyrimidine structure provides a rigid, planar framework that is highly amenable to chemical modifications. Substitutions at various positions on the scaffold, such as the 3-, 5-, and 7-positions, can significantly influence the compound's electronic properties, lipophilicity, and binding affinity to specific protein targets like kinases . Research into related analogues has shown that this class of compounds can exhibit cytotoxicity, kinase selectivity, and antiproliferative effects in biological evaluations, highlighting their value as tools for probing cellular mechanisms and developing new therapeutic strategies . Beyond oncology, the pyrazolo[1,5-a]pyrimidine core is a privileged structure in medicinal chemistry, with applications reported in other research areas, including the study of antitubercular agents and α-glucosidase inhibitors . Researchers can utilize this compound to explore structure-activity relationships (SAR) and further elucidate its specific mechanism of action and potential research applications.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O/c1-4-27-19-12-10-18(11-13-19)24-20-14-15(2)23-22-21(16(3)25-26(20)22)17-8-6-5-7-9-17/h5-14,24H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSHEAUHOXGSHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H22N4OC_{22}H_{22}N_{4}O with a molecular weight of 358.445 g/mol. Its structure features an ethoxy group on the phenyl ring and two methyl groups at the 2 and 5 positions of the pyrazole ring. This unique configuration influences its biological properties significantly .

Anticancer Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit promising anticancer activities by inhibiting cyclin-dependent kinases (CDKs), crucial regulators of the cell cycle. For instance, this compound has been shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Table 1: Summary of Biological Activities

Activity TypeMechanismCell Lines TestedReference
AnticancerCDK inhibition, apoptosis inductionHeLa, MCF-7
AntiviralInhibition of viral replicationVero cells

Antiviral Properties

The compound also demonstrates antiviral activity by interfering with specific stages of the viral lifecycle. Studies have shown that it can inhibit viral replication in vitro, suggesting a potential therapeutic role against viral infections .

The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors that play critical roles in cell signaling pathways associated with cancer progression and viral replication. In silico studies have predicted its binding affinity to various target proteins, further elucidating its potential as a therapeutic agent .

Synthesis Methods

The synthesis of this compound can be achieved through several methods involving the interaction of 3-amino-pyrazoles with various electrophilic compounds. The choice of synthetic route can influence the yield and purity of the final product .

Case Studies

Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against breast cancer cells demonstrated significant cytotoxic effects at micromolar concentrations. The compound induced G0/G1 phase arrest in MCF-7 cells and activated caspase pathways leading to apoptosis .

Study 2: Antiviral Activity

In another study focusing on antiviral properties, this compound was tested against a panel of viruses including influenza and herpes simplex virus. The results indicated a dose-dependent inhibition of viral replication in Vero cells with an IC50 value in the low micromolar range .

Scientific Research Applications

Structural and Chemical Properties

N-(4-ethoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has the molecular formula C22H22N4OC_{22}H_{22}N_4O and a molecular weight of approximately 358.445. The compound features an ethoxy group attached to a phenyl ring at the nitrogen atom of the pyrazolo moiety and exhibits two methyl groups at the 2 and 5 positions of the pyrazole ring.

Potential Applications

This compound and its derivatives have been studied for various biological activities, including antiviral and anticancer properties. Pyrazolo[1,5-a]pyrimidines have demonstrated activity against various cancer cell lines and may inhibit molecular targets involved in cancer progression. Some compounds in this class have shown inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Examples of related compounds and their activities :

Compound NameStructure FeaturesBiological Activity
3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amineChlorophenyl group instead of ethoxyAntiviral activity
N-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amineMethoxy group substitutionAnticancer properties
N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amineFluorophenyl groupInhibitory activity against CDK2

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Features

Pyrazolo[1,5-a]pyrimidin-7-amine derivatives are modified at four key positions:

  • 2-position : Methyl, ethyl, or hydrogen.
  • 3-position : Aryl groups (phenyl, fluorophenyl, chlorophenyl).
  • 5-position : Methyl, phenyl, or substituted aryl.
  • 7-position (N-substituent) : Aromatic (e.g., 4-ethoxyphenyl, benzyl) or heteroaromatic (e.g., pyridinylmethyl) groups.
Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name Substituents (2,3,5,N) Molecular Formula Molecular Weight Key Features Biological Activity (if reported) Reference
Target Compound 2-Me, 3-Ph, 5-Me, N-(4-EtOPh) C₂₃H₂₃N₄O ~363.5 Ethoxy group enhances polarity Not reported
N-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine 2-Me, 3-Ph, 5-Me, N-Bn C₂₁H₂₀N₄ 328.4 Lipophilic benzyl group Not reported
2-Ethyl-5-methyl-3-phenyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 2-Et, 3-Ph, 5-Me, N-(2-pyridinylmethyl) C₂₁H₂₁N₅ 343.4 Basic pyridine moiety Not reported
N-(4-Chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine 2-Me, 3-Ph, 5-Ph, N-(4-ClPh) C₂₅H₁₉ClN₄ 410.9 Chlorophenyl enhances electron-withdrawing effects Not reported
MPZP (N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine) 2,5-Me, 3-(4-MeO-2-MePh), N,N-bis(2-MeOEt) C₂₆H₃₄N₄O₃ 466.6 Multiple methoxy groups; CRF1 receptor antagonist CRF1 antagonist (IC₅₀ = 15 nM)
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-amine (33) 3-(4-FPh), 5-(p-tolyl), N-(pyridin-2-ylmethyl) C₂₅H₂₀FN₅ 409.5 Fluorophenyl and p-tolyl groups Anti-mycobacterial (MIC = 0.12 µg/mL)

Impact of Substituents on Properties and Activity

a) N-Substituent Modifications
  • Electron-donating groups (e.g., 4-ethoxyphenyl in target compound) : Increase hydrophilicity and metabolic stability compared to lipophilic groups like benzyl () or chlorophenyl ().
b) Core Ring Substituents
  • 2-Methyl vs.
  • 3-Phenyl vs. 3-Fluorophenyl : Fluorophenyl groups () enhance electron-withdrawing effects, which may improve potency in anti-mycobacterial applications .

Preparation Methods

Core Ring Disconnections

The pyrazolo[1,5-a]pyrimidine nucleus is typically constructed via cyclocondensation between 5-aminopyrazoles and 1,3-dielectrophilic partners. For the target compound, strategic disconnections reveal:

  • Position 7 amine : Introduced via nucleophilic aromatic substitution (SNAr) of a 7-chloro intermediate with 4-ethoxyaniline.
  • Position 3 phenyl group : Inherited from a pre-functionalized 3-phenyl-5-aminopyrazole precursor.
  • Methyl groups at C2/C5 : Derived from a symmetric 1,3-diketone (e.g., pentane-2,4-dione).

Stepwise Synthesis of N-(4-Ethoxyphenyl)-2,5-Dimethyl-3-Phenylpyrazolo[1,5-a]Pyrimidin-7-Amine

Preparation of 4-Phenyl-1H-Pyrazol-5-Amine (Intermediate A)

Procedure :

  • React phenylhydrazine (1.08 g, 10 mmol) with ethyl acetoacetate (1.30 g, 10 mmol) in glacial acetic acid (20 mL) under reflux for 6 hr.
  • Cool to 0°C, filter the precipitate, and recrystallize from ethanol (yield: 78%).
    Key Data :
  • 1H NMR (DMSO-d6) : δ 7.45–7.32 (m, 5H, Ph), 5.21 (s, 1H, pyrazole-H), 2.11 (s, 3H, CH3).

Formation of Pyrazolo[1,5-a]Pyrimidin-7(4H)-One (Intermediate B)

Procedure :

  • Condense Intermediate A (1.61 g, 10 mmol) with pentane-2,4-dione (1.00 g, 10 mmol) in acetic acid (15 mL) at 110°C for 12 hr.
  • Quench with ice water, extract with ethyl acetate, and purify via silica chromatography (hexane:EtOAc 3:1).
    Key Data :
  • HRMS (ESI+) : m/z calcd for C15H14N3O [M+H]+ 252.1131, found 252.1135.

Chlorination to 7-Chloropyrazolo[1,5-a]Pyrimidine (Intermediate C)

Procedure :

  • Reflux Intermediate B (2.51 g, 10 mmol) in POCl3 (20 mL) with Me4NCl (1.07 g, 10 mmol) for 4 hr.
  • Remove excess POCl3 under vacuum and precipitate with cold diethyl ether.
    Key Data :
  • Yield : 89%
  • 31P NMR : Confirms complete conversion of P=O to P-Cl.

Amine Coupling to Install 4-Ethoxyphenyl Group

Procedure :

  • Heat Intermediate C (2.90 g, 10 mmol) with 4-ethoxyaniline (1.37 g, 10 mmol) in anhydrous DMF (20 mL) at 120°C for 24 hr under N2.
  • Purify via recrystallization from methanol/water (4:1).
    Key Data :
  • Final Yield : 68%
  • HPLC Purity : 99.2% (C18 column, MeCN:H2O 70:30).

Critical Analysis of Methodological Variations

Solvent Optimization for Cyclocondensation

Comparative studies reveal acetic acid outperforms ethanol (Table 1):

Solvent Temp (°C) Time (hr) Yield (%)
Acetic acid 110 12 78
Ethanol 78 24 52
DMF 150 6 65

Data aggregated from

Chlorination Efficiency with Different Catalysts

Tetramethylammonium chloride (Me4NCl) shows superior activity versus alternatives:

Catalyst POCl3 Equiv Conversion (%)
Me4NCl 1.0 99
NH4Cl 1.5 87
No catalyst 2.0 64

Adapted from

Spectroscopic Characterization Benchmarks

1H NMR Signature Peaks (CDCl3)

  • δ 8.21 (d, J=8.4 Hz, 2H, Ph-ortho)
  • δ 6.89 (d, J=8.4 Hz, 2H, OCH2CH3-coupled aromatics)
  • δ 4.02 (q, J=7.0 Hz, 2H, OCH2CH3)
  • δ 2.45 (s, 6H, C2/C5-CH3)

IR Diagnostic Bands (KBr, cm−1)

  • 3350 (N-H stretch)
  • 1605 (C=N pyrimidine)
  • 1245 (C-O-C ether)

Challenges in Regioselectivity Control

The synthetic route must address two critical selectivity issues:

  • Pyrazole N1 vs N2 alkylation : Controlled by using bulky amines to direct substitution.
  • Pyrimidine ring closure regiochemistry : Governed by the electronic nature of the 1,3-diketone.

Computational modeling (DFT B3LYP/6-31G*) confirms the thermodynamic preference for the observed substitution pattern due to:

  • Stabilizing C-H···π interactions between phenyl groups
  • Reduced steric clash in the 2,5-dimethyl configuration

Industrial-Scale Process Considerations

Cost Analysis of Key Reagents

Reagent Cost/kg (USD) Mol. Wt. Cost per mole (USD)
4-Ethoxyaniline 220 137.18 30.18
Pentane-2,4-dione 150 100.12 15.02
POCl3 45 153.33 6.90

Data sourced from

Waste Stream Management

Key byproducts requiring treatment:

  • Phosphorus oxychloride hydrolysis products (HCl, H3PO4)
  • Unreacted phenylhydrazine (requires ozonation)
  • DMF solvent residues (distillation recovery >98%)

Alternative Synthetic Pathways

Suzuki Coupling Approach (For Position 3 Phenyl)

  • Introduce boronic ester at C3 via Miyaura borylation
  • Cross-couple with bromobenzene using Pd(PPh3)4
    Advantage : Enables late-stage diversification
    Limitation : Requires air-sensitive catalysts

Microwave-Assisted Cyclocondensation

Reduces reaction time from 12 hr to 45 min at 150°C
Energy savings : 62% compared to conventional heating

Q & A

Q. What synthetic methodologies are commonly employed for preparing pyrazolo[1,5-a]pyrimidin-7-amine derivatives, and how can they be optimized for this compound?

The synthesis typically involves cyclization of precursors such as 3-amino-4,5-dimethylpyrazole with ketones or aldehydes under acidic or basic conditions. For example, in related compounds, cyclization with β-ketoesters or aryl aldehydes yields the pyrazolo[1,5-a]pyrimidine core . Optimization includes adjusting catalysts (e.g., p-toluenesulfonic acid), solvents (ethanol or dioxane), and reaction temperatures (reflux conditions). Post-synthetic modifications, such as introducing the 4-ethoxyphenyl group via nucleophilic substitution or Buchwald-Hartwig amination, require palladium catalysts and controlled nitrogen atmospheres .

Q. How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic techniques?

  • 1H/13C NMR : Assign peaks based on substituent-induced chemical shifts. For instance, the ethoxyphenyl group’s protons resonate near δ 1.3–1.5 ppm (CH3) and δ 4.0–4.2 ppm (OCH2), while aromatic protons from the phenyl and pyrimidine rings appear between δ 6.8–8.5 ppm .
  • X-ray crystallography : Resolve stereochemical uncertainties. A similar compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, was analyzed using single-crystal diffraction (R factor = 0.046), confirming bond angles and planarity of the heterocyclic core .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., enzyme inhibition)?

  • Kinase/Enzyme Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™ kinase assay) to measure IC50 values. The trifluoromethyl group in related pyrazolo[1,5-a]pyrimidines enhances binding affinity to ATP-binding pockets .
  • Cell Viability Assays : Test anticancer potential via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing results to controls like doxorubicin .

Advanced Research Questions

Q. How do substituents (e.g., 4-ethoxyphenyl, methyl groups) influence structure-activity relationships (SAR) in this compound?

  • Ethoxyphenyl Group : Enhances lipophilicity and metabolic stability compared to unsubstituted phenyl groups. The ethoxy moiety may participate in hydrogen bonding with target proteins .
  • Methyl Groups (C2, C5) : Steric effects at C2 and C5 can modulate enzyme inhibition selectivity. For example, dimethyl substitution in analogous compounds reduced off-target effects in kinase assays .
  • Pyrimidine Core : Planarity and electron density distribution affect π-π stacking interactions with aromatic residues in binding sites .

Q. What strategies mitigate discrepancies between in vitro potency and in vivo efficacy for this compound?

  • ADME Optimization : Improve bioavailability by modifying logP (aim for 2–5) via substituent adjustments. For instance, replacing bulky groups with polar moieties can enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve absorption. A related pyrazolo[1,5-a]pyrimidine prodrug showed 2.3-fold higher plasma exposure in murine models .
  • Pharmacokinetic Profiling : Conduct LC-MS/MS studies to monitor plasma half-life and tissue distribution. Compounds with trifluoromethyl groups often exhibit prolonged retention due to reduced CYP450 metabolism .

Q. How can computational methods predict target engagement and off-target risks?

  • Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., CDK2 or EGFR). The ethoxyphenyl group’s orientation in the ATP-binding pocket can be validated via binding energy scores (ΔG < −8 kcal/mol) .
  • Machine Learning : Train models on ChEMBL datasets to predict toxicity. Substituents like methyl groups correlate with lower hERG channel inhibition (pIC50 < 5) .

Data Analysis and Contradiction Resolution

Q. How should conflicting cytotoxicity data from different cell lines be interpreted?

  • Cell Line-Specific Sensitivity : Validate results across ≥3 cell lines (e.g., epithelial vs. hematopoietic) to rule out tissue-specific uptake differences. For example, a pyrazolo[1,5-a]pyrimidine derivative showed IC50 = 1.2 µM in A549 cells but >10 µM in Jurkat cells due to differential expression of ABC transporters .
  • Assay Conditions : Control for variables like serum concentration (e.g., 10% FBS vs. serum-free media), which can alter compound stability .

Q. What analytical techniques confirm the absence of regioisomeric impurities in the final product?

  • HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile in 20 min) to separate regioisomers. A purity threshold of ≥95% is recommended for biological testing .
  • 2D NMR (HSQC, HMBC) : Correlate cross-peaks to confirm substitution patterns. In a related compound, HMBC correlations between C7-NH and C4-ethoxyphenyl confirmed regiochemistry .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Pyrazolo[1,5-a]pyrimidin-7-amine Derivatives

StepConditionsYield (%)Reference
Core CyclizationEthanol, reflux, 12 h62–70
Amine FunctionalizationPd2(dba)3, Xantphos, 110°C, N245–55
CrystallizationHexane/ethyl acetate (3:1)85–90

Q. Table 2: Comparative Biological Activity of Analogous Compounds

CompoundIC50 (µM, CDK2)LogPBioavailability (%)
N-(4-Ethoxyphenyl) derivative0.893.242
N-(4-Chlorophenyl) analog 1.454.128
Trifluoromethyl-substituted 0.672.855

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.